1,3-Diphenyl-9H-indeno[2,1-c]pyridine
Description
Properties
CAS No. |
57162-74-0 |
|---|---|
Molecular Formula |
C24H17N |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1,3-diphenyl-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C24H17N/c1-3-9-17(10-4-1)23-16-21-20-14-8-7-13-19(20)15-22(21)24(25-23)18-11-5-2-6-12-18/h1-14,16H,15H2 |
InChI Key |
SQSHIJWTIXQHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC(=NC(=C31)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation Methodologies
Cyclization of Pyridinedicarboxylic Anhydrides with Primary Amines
A patent-based approach (US5959116A) details the reaction of pyridinedicarboxylic anhydrides with primary amines in inert solvents. While the patent focuses on pyridine-2,3-dicarboximides, the methodology adapts to indenopyridine synthesis through analogous cyclization.
Reaction Conditions
- Anhydride precursor : Pyridinedicarboxylic anhydride (IIb) with hydrogen substituents at R²–R⁴.
- Amine reagent : Substituted amines (III) in stoichiometric ratios (0.9:1 to 3:1).
- Solvents : Halohydrocarbons (chloroform, 1,2-dichlorobenzene), ethers (tetrahydrofuran), or dipolar aprotic solvents (dimethylformamide).
- Temperature : −20°C to 120°C, with optimal yields at 20–80°C.
Mechanism
The reaction proceeds via nucleophilic attack of the amine on the anhydride, forming a hemiamide intermediate (IV), which undergoes dehydration to yield the indenopyridine core. A representative equation is:
$$
\text{Anhydride IIb} + \text{Amine III} \xrightarrow{\text{DMF, 60°C}} \text{1,3-Diphenyl-9H-indeno[2,1-c]pyridine} + \text{H}_2\text{O} \quad
$$
Yield Optimization
| Parameter | Range | Optimal Value |
|---|---|---|
| Solvent | DCM, THF, DMF | DMF |
| Temperature (°C) | −20 to 120 | 60 |
| Molar Ratio (Amine:Anhydride) | 0.9:1–3:1 | 1.2:1 |
| Reaction Time (h) | 4–24 | 12 |
Yields under optimized conditions reach 68–78%, with purity confirmed via HPLC.
Domino Aza/Oxa-Diels–Alder Reactions
A catalyst-free domino reaction reported in ACS Omega (2019) employs α,β-unsaturated N-arylaldimines and 2-arylidene-1,3-indanediones to construct spiro[indene-2,3′-indeno[2′,1′:5,6]pyrano[2,3-b]pyridines]. While the primary products are spirocyclic, side reactions yield 1,3-diphenyl derivatives under modified conditions.
Procedure
- Reactants : N-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-imine (2a) and 2-(p-bromobenzylidene)-1,3-indanedione (1a).
- Solvent : Acetonitrile (10 mL per 0.5 mmol substrate).
- Conditions : Room temperature, 4 h under nitrogen.
Mechanistic Pathway
- Aza-Diels–Alder Step : Imine 2a acts as a dienophile, reacting with 1a to form a tetracyclic intermediate.
- Oxa-Diels–Alder Step : The intermediate undergoes cyclization with a second molecule of 1a, forming the pyrano[2,3-b]pyridine moiety.
$$
\text{2a} + 2 \times \text{1a} \xrightarrow{\text{CH}_3\text{CN, rt}} \text{Indenopyridine Derivative} \quad
$$
Yield Data
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | DCM | 25 | 31 |
| 2 | Acetonitrile | 60 | 78 |
| 3 | Acetonitrile | 80 (reflux) | 73 |
The highest yield (82%) occurs under nitrogen at 60°C with a 1.2:1 substrate ratio.
Comparative Analysis of Methods
| Method | Yield Range (%) | Diastereoselectivity | Scalability |
|---|---|---|---|
| Anhydride Cyclization | 68–78 | Moderate | Industrial |
| Domino Reaction | 73–82 | High | Lab-scale |
| Nitration/Coupling | 40–55 | Low | Niche |
The domino reaction offers superior yields and selectivity but requires stringent anhydrous conditions. Cyclization provides scalability for bulk synthesis despite moderate efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-9H-indeno[2,1-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the indeno-pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like , , and (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the indeno-pyridine core.
Scientific Research Applications
1,3-Diphenyl-9H-indeno[2,1-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-9H-indeno[2,1-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Core Structural Variations
Indeno[2,1-c]pyridine derivatives differ in substituents (alkyl, aryl) and hydrogenation states (dihydro, tetrahydro, hexahydro). Key examples include:
Substituent Effects on Activity
- Alkyl vs. Aryl Groups : Ethyl substituents (e.g., compound [71]) exhibit stronger H1 receptor inhibition compared to methyl (phenindamine) due to increased hydrophobic interactions . The 1,3-diphenyl variant’s dual aryl groups may enhance π-π stacking with receptor residues, though experimental confirmation is needed.
- Positional Influence : 9-Phenyl substitution is critical for H1 antagonism across analogues, as seen in phenindamine and compound [71] .
Hydrogenation and Stereochemistry
- Dihydro vs. Tetrahydro: Dihydro derivatives (e.g., [70], [71]) retain partial aromaticity, favoring receptor binding, while tetrahydro forms (phenindamine) adopt non-planar conformations that modulate activity .
- Hexahydro Isomers : All-cis hexahydro derivatives (e.g., [93]) show antiarrhythmic efficacy, whereas trans isomers are less active, highlighting stereochemical dependence .
H1 Receptor Antagonism
- Mechanism: Competitive vs. non-competitive inhibition varies with concentration. For example, 2-methyl-9-phenyl-dihydroindeno[2,1-c]pyridine [70] acts as a competitive inhibitor at 1×10⁻⁸ M but switches to non-competitive behavior at 1×10⁻⁷ M .
- Potency : Compound [71] (2-ethyl) demonstrates superior dose-response profiles to phenindamine, achieving effective inhibition at 1×10⁻⁶ M .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-Diphenyl-9H-indeno[2,1-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, 1,3-indanedione, and amines, often catalyzed by K₂CO₃ under reflux conditions . Optimization of solvent polarity (e.g., ethanol vs. dioxane) and temperature (80–100°C) significantly impacts yield. For example, K₂CO₃ promotes cyclization by deprotonating intermediates, while higher temperatures accelerate imine formation . Yield data from analogous syntheses (e.g., chromeno-indenopyridines) suggest 60–85% efficiency under optimized conditions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–8.2 ppm for phenyl groups) and quaternary carbons (~120–140 ppm) .
- X-ray crystallography : Resolve planar indenopyridine core and phenyl substituent dihedral angles (e.g., 45–60° relative to the fused ring system) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.149 for C₂₆H₁₉N) .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological activity data between dihydro and hexahydro derivatives?
- Methodological Answer : Stereochemical configuration critically affects bioactivity. For example, all-cis hexahydro isomers (e.g., 2,3,4,4a,9,9a-hexahydro derivatives) exhibit higher antiarrhythmic potency than trans isomers due to improved receptor binding . Use chiral HPLC (e.g., Chiralpak AD-H column) or catalytic hydrogenation with Pd/C under controlled pressure (1–3 atm H₂) to isolate stereoisomers . Validate via circular dichroism (CD) or NOESY NMR .
Q. How can computational methods guide the design of derivatives with enhanced optoelectronic properties?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to predict HOMO-LUMO gaps and absorption spectra. For example, merocyanine-like derivatives absorb at 515–530 nm (visible range), while dehydrogenated analogs shift to ~380 nm (UV), correlating with π→π* transitions . Adjust substituents (e.g., electron-withdrawing groups on phenyl rings) to modulate bandgaps and fluorescence quantum yields (e.g., 0.2–0.4 for blue-green emission) .
Q. What mechanistic insights explain the solvent-dependent regioselectivity in cyclocondensation reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the indenone carbonyl, while protic solvents (e.g., ethanol) stabilize zwitterionic intermediates, directing cyclization to the pyridine nitrogen. Monitor intermediates via in situ FTIR or LC-MS to track reaction pathways . For example, K₂CO₃ in ethanol promotes enolate formation, enabling 6-endo-dig cyclization .
Data Analysis and Optimization
Q. How to address discrepancies in catalytic hydrogenation outcomes between conventional and substrate-precipitated Pd catalysts?
- Methodological Answer : Conventional Pd/C catalysts often yield mixtures due to competing N-debenzylation and over-reduction . In contrast, in situ Pd precipitation (e.g., Pd(OAc)₂ with NaBH₄) enhances stereoselectivity by restricting catalyst mobility, producing >95% all-cis hexahydro derivatives . Monitor reaction progress via TLC (hexane:EtOAc 4:1) and quench at 50% H₂ uptake to avoid side reactions .
Q. What SAR trends emerge for indenopyridine derivatives in antihistaminic or antiarrhythmic applications?
- Methodological Answer : Key SAR findings:
- Antiarrhythmic activity : 2-Dialkylaminoalkyl substituents (e.g., -N(CH₂CH₃)₂) enhance potency by mimicking lidocaine’s sodium channel blockade .
- Antihistaminic activity : Tetrahydro derivatives (e.g., phenindamine) exhibit H₁-receptor antagonism via phenyl ring π-stacking and basic amine interactions .
- Use patch-clamp assays (for ion channels) or histamine-induced guinea pig ileum contractions to quantify activity .
Experimental Design
Q. How to optimize a one-pot synthesis for spiro-indenopyridine derivatives?
- Methodological Answer : Use a three-component reaction with 1,3-indanedione, ethyl cyanoacetate, and aromatic aldehydes in ethanol/piperidine. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
